3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide
Description
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked via a sulfonyl group to a 4-(3-chlorophenyl)piperazine moiety.
Key structural features include:
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-2-17-6-8-19(9-7-17)25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-5-3-4-18(24)16-20/h3-10,15-16H,2,11-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNUACJHSVNSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been reported to act asantagonists at certain dopamine receptors. An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This action inhibits the receptor’s function.
Biological Activity
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a sulfonamide group, and a thiophene moiety, which collectively contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H32ClN5O3S. The structure can be represented as follows:
| Component | Description |
|---|---|
| Piperazine Ring | Central to the compound's activity |
| Sulfonamide Group | Enhances solubility and bioactivity |
| Thiophene Moiety | Contributes to unique biological properties |
The compound acts primarily as a serotonergic antagonist , binding to serotonin receptors without activating them. This antagonism can modulate serotonin-related pathways, potentially offering therapeutic benefits in conditions like anxiety and depression. Additionally, its sulfonamide component is known for enhancing antibacterial properties and enzyme inhibition.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial effects. For instance, studies have shown that sulfonamide derivatives demonstrate activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is primarily attributed to the inhibition of folate synthesis in bacteria.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for potential applications in treating Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections.
Anticancer Potential
Preliminary studies suggest that compounds within this class may exhibit anticancer properties through apoptosis induction in cancer cells. The mechanism involves interference with cell signaling pathways that promote cell survival.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
- Antibacterial Screening : A series of synthesized compounds showed moderate to strong activity against Salmonella typhi with IC50 values ranging from 2.14 µM to 0.63 µM for the most active derivatives .
- Docking Studies : In silico docking studies revealed favorable interactions with target proteins, indicating potential efficacy as a therapeutic agent .
- BSA Binding Studies : Binding affinity assessments with bovine serum albumin (BSA) demonstrated significant interactions, suggesting good bioavailability .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study demonstrated that sulfonamide derivatives could effectively inhibit bacterial growth while also showing promise as enzyme inhibitors .
- Another investigation into the pharmacological behavior of piperazine-based compounds revealed their potential in treating metabolic disorders due to their hypoglycemic effects .
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Acetyl Linkers : The target’s sulfonyl group improves hydrolytic stability compared to ND-7’s acetyl linker, which is prone to esterase cleavage .
Substituent Effects: The 4-ethylphenyl group increases lipophilicity vs. 3-Chlorophenyl substituents (target, ND-7, NF1442) correlate with high receptor affinity, as seen in NF1442’s IC₅₀ = 1.3 µM for Ca²⁺-ATPase .
Synthetic Yields : Piperazine-thiophene derivatives often exhibit moderate yields (e.g., 22–58% in ), likely due to steric hindrance during coupling steps.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for this compound?
- Synthesis : The compound can be synthesized via multi-step reactions involving sulfonylation of piperazine derivatives and coupling with thiophene-carboxamide intermediates. Key steps include:
- Sulfonylation : Reacting 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative under inert conditions (e.g., THF, 0–25°C) .
- Amide Coupling : Using coupling agents like HBTU or BOP with EtN as a base to link the sulfonylated piperazine to the thiophene-carboxamide scaffold .
- Characterization :
- NMR (1H/13C) to confirm regiochemistry and purity.
- HPLC (≥98% purity threshold) for batch consistency .
- Mass Spectrometry for molecular weight validation .
Q. How is the compound initially screened for biological activity in academic settings?
- Primary Assays :
- Enzyme Inhibition : Test against kinases or GPCRs (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-containing bioactive molecules .
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .
- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for neurotransmitter transporters .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale studies?
- Reaction Optimization :
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps in thiophene functionalization .
- Purification Strategies :
- Use gradient elution in silica gel chromatography to separate sulfonylated byproducts .
- Recrystallization from ethanol/water mixtures to improve crystalline purity .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Root Cause Analysis :
- Impurity Profiling : Quantify residual solvents or unreacted intermediates via GC-MS .
- Assay Conditions : Standardize buffer pH, temperature, and cell passage number to minimize variability .
- Validation : Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational strategies are used to predict target interactions?
- Molecular Docking :
- Model the compound into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina, focusing on sulfonyl and piperazine interactions .
- Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .
- QSAR Studies : Modify the ethylphenyl group to explore steric effects on receptor affinity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent Variation :
- Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethyl analogs to enhance lipophilicity and metabolic stability .
- Introduce methyl groups to the piperazine ring to modulate conformational flexibility .
- Biological Testing :
- Prioritize analogs with logP values between 2–4 for balanced membrane permeability .
- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
